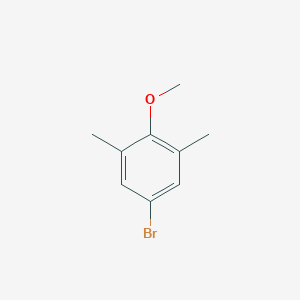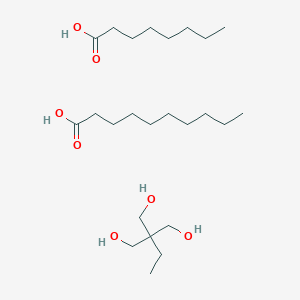
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and octanoic acid are three important compounds that have been extensively studied in the field of biochemistry and biotechnology. These compounds have a wide range of applications in various industries, including pharmaceuticals, food, and cosmetics.
Mecanismo De Acción
The mechanism of action of decanoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and octanoic acid varies depending on their application. Decanoic acid has been shown to enhance the activity of GABA receptors, leading to its anticonvulsant effects. 2-ethyl-2-(hydroxymethyl)propane-1,3-diol works by forming a protective barrier on the skin, preventing moisture loss. Octanoic acid works by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
Decanoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and octanoic acid have various biochemical and physiological effects. Decanoic acid has been shown to increase the production of ketone bodies, which can be used as an alternative energy source by the brain. 2-ethyl-2-(hydroxymethyl)propane-1,3-diol has been shown to increase the water content of the skin, leading to increased hydration. Octanoic acid has been shown to have antimicrobial effects against various microorganisms, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Decanoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and octanoic acid have various advantages and limitations for lab experiments. One advantage is that these compounds are readily available and can be easily synthesized. Another advantage is that these compounds have well-defined chemical properties, making them ideal for use in various experiments. One limitation is that these compounds can be toxic at high concentrations, making it necessary to use caution when handling them.
Direcciones Futuras
There are several future directions for the study of decanoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and octanoic acid. One direction is the exploration of their potential as novel drugs for various diseases. Another direction is the development of new synthesis methods for these compounds. Additionally, the study of the biochemical and physiological effects of these compounds could lead to the development of new cosmetic and food products.
Métodos De Síntesis
Decanoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and octanoic acid can be synthesized by various methods. One of the most common methods is the oxidation of fatty acids using potassium permanganate. Another method involves the reaction of alcohols with carboxylic acids in the presence of a catalyst such as sulfuric acid. These compounds can also be synthesized using biocatalysts such as enzymes or microorganisms.
Aplicaciones Científicas De Investigación
Decanoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and octanoic acid have been extensively studied for their various applications in scientific research. Decanoic acid has been shown to have anticonvulsant properties and has been used in the treatment of epilepsy. 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is a common ingredient in cosmetics and has been shown to have moisturizing properties. Octanoic acid has been shown to have antimicrobial properties and has been used in the food industry as a preservative.
Propiedades
Número CAS |
11138-60-6 |
|---|---|
Nombre del producto |
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid |
Fórmula molecular |
C60H116O12 |
Peso molecular |
1029.55584 |
Nombre IUPAC |
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;octanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.C6H14O3/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;1-2-6(3-7,4-8)5-9/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);7-9H,2-5H2,1H3 |
Clave InChI |
ZDIYIODMIWSRET-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCC(CO)(CO)CO |
SMILES canónico |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCC(CO)(CO)CO |
Otros números CAS |
93384-77-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



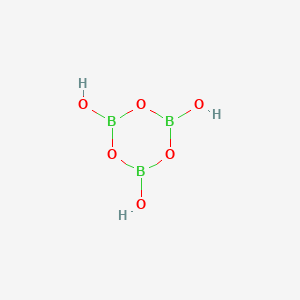
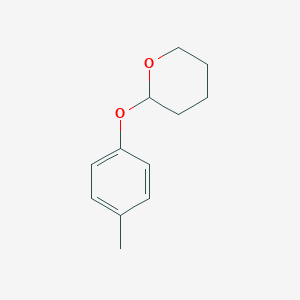

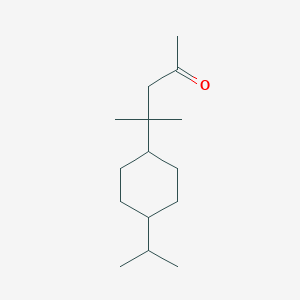
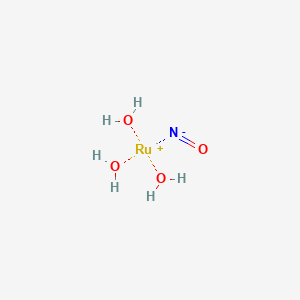
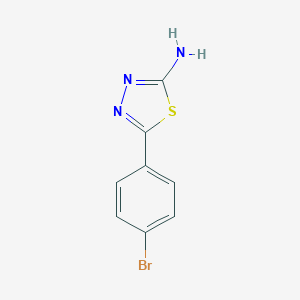
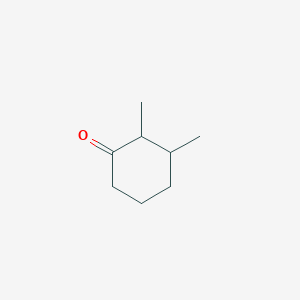
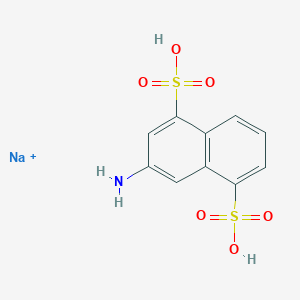
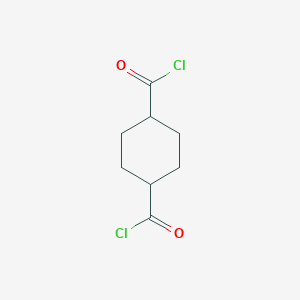
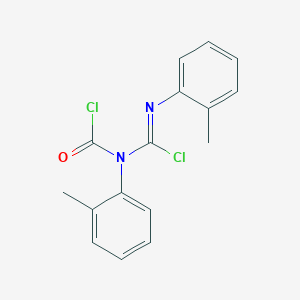
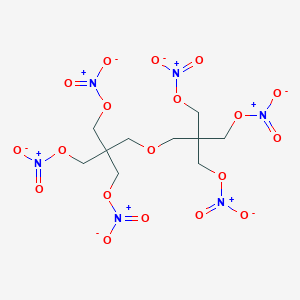
![5,6-dihydrocyclopenta[c][1,2]dithiole-3(4H)-thione](/img/structure/B76147.png)
![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)
